4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine
Description
Properties
IUPAC Name |
4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7/c1-3-11-4-2-8(1)10-14-9(15-16-10)5-17-7-12-6-13-17/h1-4,6-7H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVLQEBVMNFNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377584 | |
| Record name | 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477852-54-3 | |
| Record name | 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Triazole Assembly via Thiourea Intermediates
The most widely employed method involves stepwise construction of triazole rings using hydrazine derivatives. As demonstrated in the synthesis of analogous N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, this protocol proceeds through:
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Formation of methyl N′-cyano-N-{[4-substituted-pyridin-3-yl]sulfonyl}carbamimidothioates
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Reaction of 4-substituted pyridine-3-sulfonamides with dimethyl N-cyanoiminodithiocarbonate
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Anhydrous K2CO3 in acetone under reflux (12-18 h)
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Yields: 68-83%
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Hydrazine-induced cyclization
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Treatment with 99% hydrazine hydrate in acetonitrile/ethanol
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Reflux conditions (3.5-16 h)
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Acidic workup (pH 6) to precipitate products
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Yields: 40-66%
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Key optimization parameters :
Comparative Performance of Cyclocondensation Methods
Click Chemistry Applications in Triazole Synthesis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While primarily used for 1,2,3-triazoles, modified CuAAC protocols enable access to 1,2,4-triazole derivatives. The synthesis of 3-(2H-1,2,3-triazol-2-yl)pyridine demonstrates the adaptability of click chemistry for pyridine-triazole hybrids:
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Azide precursor preparation
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4-Azidomethylpyridine synthesized via nucleophilic substitution
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NaN3/DMF, 80°C, 6 h (92% yield)
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Alkyne component functionalization
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Propargyl-triazole derivatives prepared via Sonogashira coupling
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Optimized CuAAC conditions
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CuI (10 mol%), DIPEA, DMF/H2O (3:1)
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Microwave irradiation, 100°C, 30 min
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Yields: 78-85%
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Critical considerations :
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Regioselectivity : Bulky ligands favor 1,4-disubstituted triazoles
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Purification challenges : Residual copper removal via EDTA washes
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Scale-up limitations : Microwave conditions require specialized reactors
Transition-Metal Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Pyridine Functionalization
Patent literature describes innovative palladium-catalyzed approaches for installing triazole-containing aryl groups:
Representative procedure :
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Borylation of 4-bromo-1H-1,2,4-triazole
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Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc
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Dioxane, 90°C, 12 h (89% yield)
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Coupling with 4-chloropyridine-3-boronic acid
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Pd(PPh3)4, K2CO3, DME/H2O
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80°C, 8 h (76% yield)
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Advantages :
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Excellent functional group tolerance
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Enables late-stage diversification of both rings
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Compatible with continuous flow systems
Limitations :
Novel Photochemical and Electrochemical Methods
Emerging techniques address traditional synthesis limitations:
Visible-Light-Mediated C-H Functionalization
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Catalyst system : Ru(bpy)3Cl2, Hünig’s base
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Substrate scope : Direct triazolation of 4-methylpyridine derivatives
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Conditions : Blue LEDs, DMF, room temperature, 24 h
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Yield : 63% (unoptimized)
Electrosynthesis of Triazole Linkages
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Cell configuration : Undivided cell with Pt electrodes
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Electrolyte : LiClO4 in acetonitrile
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Potential : +1.2 V vs. Ag/AgCl
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Conversion : 58% with 81% selectivity
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
1H-NMR key signatures (DMSO-d6):
IR diagnostic bands :
Industrial-Scale Production Considerations
Process Intensification Strategies
| Parameter | Laboratory Scale | Pilot Plant | Commercial Scale |
|---|---|---|---|
| Reaction Volume | 50 mL | 500 L | 5000 L |
| Cycle Time | 24 h | 18 h | 12 h |
| Yield | 65% | 72% | 68% |
| Purity | 96% | 99.5% | 99.9% |
| Cost/kg | $12,500 | $2,800 | $1,150 |
Key innovations :
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Continuous flow hydrogenation for nitro group reductions
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Membrane-based solvent recovery systems (98% efficiency)
Chemical Reactions Analysis
Types of Reactions
4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine or triazole rings. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole-substituted pyridines with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and photophysical properties .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as enzymes and DNA, makes it a promising candidate for drug development .
Industry
In industry, the compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique electronic and structural properties .
Mechanism of Action
The mechanism of action of 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s triazole rings can also intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Topiroxostat (FY X-051)
Topiroxostat (4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile) shares a triazole-pyridine backbone but incorporates a cyanopyridine group. It is a potent xanthine oxidase (XOR) inhibitor approved for hyperuricemia treatment. Its mechanism involves competitive inhibition followed by covalent binding to the molybdenum center of XOR, mediated by interactions with Glu802 and Glu1261 residues .
Antimicrobial Triazole-Pyridine Derivatives
Compounds such as 4-(5-((5-(alkylthio)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1H-1,2,4-triazol-3-yl)pyridine exhibit moderate antimicrobial activity against Staphylococcus aureus. The activity correlates with alkyl chain length, where longer chains enhance lipophilicity and membrane penetration .
Physicochemical and Coordination Properties
Trifluoromethyl-Substituted Analogs
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine (CAS: 219508-27-7) introduces a trifluoromethyl group, increasing hydrophobicity and metabolic stability. This derivative is used in pharmaceutical research for its enhanced bioavailability compared to the parent compound .
Hydrate and Polymorphic Forms
4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile forms a hydrate with distinct X-ray diffraction peaks (2θ = 8.1°, 14.9°, etc.), which improves solubility and crystallinity for drug formulation . The absence of reported polymorphs for 4-[5-(1H-1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine underscores differences in solid-state behavior influenced by substituents.
Coordination Chemistry
4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine excels in forming metal complexes. For example, it coordinates with Co(II) to generate [Co(C₉H₇N₇)₂(H₂O)₂]²⁺, which interacts with γ-Mo₈O₂₆ clusters . In contrast, pyrazine-based analogs like 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine exhibit weaker metal-binding affinity due to reduced electron density at nitrogen sites .
Data Table: Key Comparisons
Biological Activity
The compound 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
It consists of a pyridine ring substituted with a triazole moiety. The presence of multiple nitrogen atoms in the triazole rings contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10ec | BT-474 | 0.99 ± 0.01 | Induces apoptosis via cell cycle arrest |
| 47f | T47D | 27.3 | Inhibits colony formation |
| 47a | HCT-116 | 6.2 | Cytotoxicity through apoptosis |
The compound 10ec , a derivative related to triazoles, demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity and the ability to induce apoptosis through cell cycle arrest at the sub-G1 and G2/M phases .
Antifungal Activity
Triazole compounds are well-known antifungal agents. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that similar triazole derivatives can effectively inhibit fungal growth in vitro.
Antibacterial Activity
Triazoles also exhibit antibacterial properties. For example, derivatives have been tested against various bacterial strains with promising results:
| Bacteria | Compound Tested | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 4-[...] | 15 |
| S. aureus | 4-[...] | 18 |
These findings suggest that compounds based on the triazole framework could serve as potential leads in antibiotic development .
Study on Anticancer Properties
In a study focusing on the synthesis and evaluation of triazole derivatives, 47f was found to be particularly effective against colon carcinoma HCT-116 with an IC50 value of 6.2 μM . The study highlighted that the mechanism involved apoptosis induction and inhibition of colony formation .
Study on Antifungal Efficacy
Another research project evaluated a series of triazole derivatives for their antifungal activity against Candida species. The results showed that certain modifications in the triazole structure significantly enhanced antifungal potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
